molecular formula C11H15NO2 B063229 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine CAS No. 168902-80-5

4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine

Cat. No.: B063229
CAS No.: 168902-80-5
M. Wt: 193.24 g/mol
InChI Key: ICXCASJKIQAMSF-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine is an organic compound with the molecular formula C11H15NO2 It is a derivative of indanone, characterized by the presence of two methoxy groups and an amine group

Scientific Research Applications

4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine typically involves the Michael addition reaction. One common method starts with 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one as the starting material. This compound undergoes a Michael addition reaction with various nucleophiles, such as piperidine, N-methyl piperazine, and morpholine, under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to inflammation, cell proliferation, and neurotransmission. The exact molecular targets and pathways depend on the specific derivatives and their applications .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one
  • 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-one
  • 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-ol

Uniqueness

4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,5-dimethoxy-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12/h4,6,9H,3,5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXCASJKIQAMSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(CC2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595271
Record name 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168902-80-5
Record name 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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